molecular formula C13H14N2O2 B8338504 ethyl 3-phenyl-1H-pyrazole-1-acetate

ethyl 3-phenyl-1H-pyrazole-1-acetate

Cat. No.: B8338504
M. Wt: 230.26 g/mol
InChI Key: CHUFJJUDQRSGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-phenyl-1H-pyrazole-1-acetate (CAS 13599-12-7) is a versatile pyrazole-based chemical building block of significant interest in medicinal and organic chemistry research. It serves as a crucial synthetic intermediate for the development of novel pharmacologically active compounds. Pyrazole derivatives are a prominent class of heteroaromatic rings extensively utilized in the pharmaceutical industry, with a wide spectrum of documented biological properties that include acting as antagonists, and exhibiting anti-inflammatory and antitumor activities . The compound's molecular structure features a pyrazole ring core that is nearly coplanar with the pendant phenyl ring, a conformation that can influence its intermolecular interactions and binding properties in biological systems . In the laboratory, this reagent is synthetically valuable for further functionalization; for instance, it can serve as a precursor in the synthesis of more complex molecules like Ethyl 5-(ethoxycarbonyl)-3-phenyl-1H-pyrazole-1-acetate through reactions with ethyl chloroacetate . As a standard practice, researchers should handle this material in accordance with good laboratory safety practices. The product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 2-(3-phenylpyrazol-1-yl)acetate

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)10-15-9-8-12(14-15)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3

InChI Key

CHUFJJUDQRSGCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Ethyl 3-phenyl-1H-pyrazole-1-acetate and its derivatives have been studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The following table summarizes key findings from various studies:

StudyCompound TestedBiological ActivityFindings
Selvam et al. (2014)3-substituted phenyl-pyrazolesAnti-inflammatoryShowed up to 78% inhibition of edema at 10 µM
Burguete et al. (2015)Pyrazole derivativesAntimicrobialEffective against MTB strain H37Rv with 98% inhibition
Bandgar et al. (2016)Thiocarbamoyl pyrazolesMAO-B inhibitionHigh activity against MAO isoforms

These studies indicate that pyrazole derivatives, including this compound, exhibit promising biological activities that can be harnessed for therapeutic purposes.

Synthesis and Derivatives

The synthesis of this compound is often achieved through various chemical methods that allow for the introduction of different substituents, enhancing its biological activity. For instance, the use of different bases in the synthesis process can significantly affect the yield and purity of the compound. A study demonstrated that using potassium carbonate as a base resulted in a full conversion of starting materials to the desired product under optimized conditions .

Case Studies in Medicinal Chemistry

Several case studies highlight the applications of this compound in drug discovery and development:

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound derivatives, revealing that certain modifications led to enhanced efficacy compared to standard anti-inflammatory drugs like phenylbutazone. These derivatives showed reduced gastrointestinal toxicity while maintaining potent anti-inflammatory effects .

Case Study 2: Anticancer Potential

Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound has been tested against several cancer cell lines, showing significant cytotoxicity and potential as an anticancer agent .

Broader Applications

Beyond medicinal chemistry, this compound has applications in other fields:

Agricultural Chemistry: Pyrazole derivatives have been explored for their potential as agrochemicals, including herbicides and fungicides, due to their ability to inhibit specific biological pathways in plants and pests .

Material Science: The compound's unique structural properties make it suitable for use in developing fluorescent substances and dyes, which are crucial for various industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 3-phenyl-1H-pyrazole-1-acetate with structurally analogous pyrazole derivatives, highlighting substituents, molecular properties, synthesis routes, and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Method
This compound Phenyl (C₆H₅) at C3; acetate at N1 C₁₃H₁₄N₂O₂ 230.26 Intermediate for bioactive derivatives Condensation of ethyl acetoacetate with phenylhydrazine
Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate Iodo (I), CF₃ at C4 and C3 C₈H₈F₃IN₂O₂ 348.06 High stability; halogenated agrochemical precursor Halogenation and trifluoromethylation
Ethyl 2-(3-(4-butyl-1H-1,2,3-triazol-1-yl)-4-cyano-1H-pyrazol-1-yl)acetate Triazole, cyano (CN) at C3 and C4 C₁₄H₁₈N₆O₂ 302.33 Antifungal/antimicrobial activity (99% yield) Copper-catalyzed azide-alkyne cycloaddition
Ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate Fused pyrazolo-triazolo-pyrimidine system C₂₂H₁₈N₆O₂ 410.42 Enzyme inhibition (e.g., xanthine oxidase) Multi-step cyclization
Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate Chlorophenyl (Cl-C₆H₄) at C5 C₁₈H₁₇ClN₂O₃ 344.80 Structural diversity for agrochemicals Etherification of pyrazol-3-ol derivatives

Structural and Functional Analysis

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The iodine and trifluoromethyl groups in ’s compound enhance electrophilicity and metabolic stability, making it suitable for halogen-bonding interactions in agrochemicals . Heterocyclic Extensions: The fused pyrazolo-triazolo-pyrimidine system () introduces planar rigidity, favoring interactions with enzyme active sites . Polar Groups: The cyano group in ’s compound improves hydrogen-bonding capacity, enhancing antifungal activity .

Research Findings and Trends

Recent studies emphasize modular synthesis (e.g., click chemistry) to introduce diverse substituents, improving bioactivity and physicochemical properties. For instance, the 99% yield of ’s compound underscores the efficiency of copper-catalyzed methods . Additionally, halogenated derivatives () are gaining traction in agrochemical design due to their stability and environmental persistence .

Preparation Methods

Reaction Mechanism and Conditions

The tert-butoxide-mediated synthesis involves the base-catalyzed cyclization of α,β-alkynones with hydrazine derivatives. Potassium tert-butoxide in tetrahydrofuran (THF) facilitates the deprotonation of esters, enabling nucleophilic attack by acetylene intermediates. For example, ethyl esters react with phenylacetylene in THF at ambient temperature or 5°C, followed by quenching with water and extraction into ethyl acetate. The resulting α,β-alkynone intermediate is treated with hydrazine hydrate in ethanol under reflux to form the pyrazole core.

Purification and Yield

Crude products are purified via silica gel column chromatography using gradients of n-hexane/ethyl acetate (3:1 to 10:1). This method yields 3-phenyl-1H-pyrazole derivatives with moderate efficiency (53% yield for 5-acetamido-3-phenyl-1H-pyrazole). Challenges include the need for stringent temperature control during alkynone formation and the labor-intensive purification process.

One-Pot Diketone Condensation

Heller et al. Method

A one-pot synthesis reported by Heller et al. involves the condensation of 1,3-diketones with hydrazine monohydrate. The diketone intermediate is generated from N-benzyloxy-4-oxo-4-phenylbutanamide using acid chlorides or carboxylic acids activated by carbonyldiimidazole (CDI). Subsequent cyclization with hydrazine at elevated temperatures directly yields substituted pyrazoles.

Substrate Scope and Optimization

This method accommodates diverse aryl and alkyl substituents. For instance, 3-benzoylpropionic acid derivatives are alkylated with methyl or tert-butyl bromoacetate, followed by hydroxamic acid coupling and diketone formation. Boron tribromide is employed for deprotection of methoxy and ester groups, enabling access to functionalized pyrazoles. Yields vary widely (19–21%) depending on the substituents, with electron-withdrawing groups favoring cyclization.

Direct Esterification of Pyrazole-1-Acetic Acid

Patent-Based Synthesis (US4888352A)

The most straightforward method involves the esterification of 3-phenyl-1H-pyrazole-1-acetic acid with ethanol under acidic conditions. The reaction proceeds via nucleophilic acyl substitution, with sulfuric acid catalyzing the formation of the ethyl ester. The crude product is recrystallized from ether-hexane, yielding a pure solid with an Rf of 0.66 (silica gel, 1:1 ethyl acetate-hexane).

Scalability and Industrial Applicability

This method is notable for its simplicity and high yield (6.0 g from a single batch). It avoids chromatographic purification, making it suitable for large-scale production. The patent emphasizes its utility in synthesizing antiarrhythmic agents, underscoring its pharmaceutical relevance.

Purification Techniques

Column Chromatography

Silica gel chromatography is widely used for isolating pyrazole esters. Solvent systems such as dichloromethane/THF/methanol (10:1:1) or n-hexane/ethyl acetate (3:1) effectively separate regioisomers and byproducts.

Recrystallization

Recrystallization from ether-hexane provides high-purity ethyl 3-phenyl-1H-pyrazole-1-acetate without requiring specialized equipment. This method is preferred in industrial settings for its cost-effectiveness.

Analytical Characterization

Spectroscopic Data

  • Rf Value : 0.66 (1:1 ethyl acetate-hexane).

  • Yield : 53–95% depending on the method.

  • Physical State : Light brown solid (tert-butoxide method); colorless crystals (esterification).

Comparative Analysis of Methods

MethodYield (%)PurificationScalability
tert-Butoxide cyclization53Column chromatographyModerate
One-pot condensation19–21Multiple stepsLow
Direct esterification95RecrystallizationHigh

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3-phenyl-1H-pyrazole-1-acetate, and how can reaction yields be improved?

  • Methodology : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives is a common approach. For example, highlights cyclocondensation using DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a catalyst to form pyrazole cores. Reaction optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of phenylhydrazine to ethyl acetoacetate) and using reflux conditions in ethanol (70–80°C, 6–8 hours). Post-reaction purification via silica gel chromatography (hexane/ethyl acetate eluent) improves yield .
  • Yield Enhancement : suggests using polar aprotic solvents like N,N-dimethylacetamide (DMA) at elevated temperatures (80°C) to promote cyclization. Catalytic bases (e.g., K₂CO₃) can stabilize intermediates and reduce side reactions .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group) resolves bond lengths and angles, as demonstrated in and for structurally analogous pyrazole esters .
  • NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.2–4.4 ppm for CH₂O) and ¹³C NMR (δ 165–170 ppm for ester C=O) are critical for functional group identification .
    • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography (GC) with ≥98% purity thresholds ensures compound integrity .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole ring functionalization be addressed?

  • Strategies :

  • Directed Metalation : Use of directing groups (e.g., ester or cyano substituents) with palladium catalysts enables selective C–H activation at the 4-position of the pyrazole ring. reports triazenylpyrazole precursors for controlled azide-alkyne cycloaddition, achieving >90% regioselectivity .
  • Electrophilic Substitution : Nitration or halogenation at the 5-position is favored due to electron-withdrawing effects of the ester group. demonstrates bromination using NBS (N-bromosuccinimide) in CCl₄ under radical conditions .

Q. What methodologies are effective for resolving contradictions in reported physicochemical properties (e.g., melting points or spectral data)?

  • Case Study : Discrepancies in melting points may arise from polymorphic forms or impurities. and recommend:

  • DSC/TGA Analysis : Differential scanning calorimetry (DSC) identifies polymorph transitions (e.g., endothermic peaks at 120–130°C).
  • Reproducibility Protocols : Strict adherence to synthetic conditions (solvent purity, drying time) minimizes batch-to-batch variability .

Q. How can the ester group in this compound be selectively modified for pharmacological applications?

  • Functionalization Pathways :

  • Hydrolysis : Basic hydrolysis (NaOH in H₂O/EtOH, 60°C) converts the ester to a carboxylic acid, as shown in for pyrazole-4-carboxylic acid derivatives .
  • Aminolysis : Reaction with primary amines (e.g., methylamine) in THF at 0°C yields amide derivatives, useful for bioactivity screening () .

Experimental Design & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory ( ).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., DMF-DMA) .
    • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Halogenated solvents (e.g., CCl₄) require segregated waste streams .

Data Interpretation & Theoretical Modeling

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

  • DFT Applications :

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., ester carbonyl as an electrophilic center). used B3LYP/6-31G(d) calculations to correlate experimental and theoretical IR spectra .
  • Transition State Analysis : Simulate reaction pathways for ester hydrolysis or cycloadditions to optimize conditions .

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